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Compound of Interest

Compound Name: Evodenoson

Cat. No.: B1671791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The modulation of adenosine receptors presents a promising therapeutic avenue for the

management of elevated intraocular pressure (IOP), a primary risk factor in glaucoma. This

guide provides a comparative overview of two adenosine receptor agonists, Evodenoson and

Regadenoson, and their respective efficacies in lowering IOP, based on available experimental

data.
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Feature Evodenoson Regadenoson

Drug Target
Adenosine A2A Receptor

Agonist

Selective Adenosine A2A

Receptor Agonist

Proposed IOP-Lowering

Mechanism

Increases aqueous humor

outflow facility via cAMP

elevation.

Currently unclear and

conflicting. Evidence suggests

it may increase IOP in healthy

individuals, potentially by

increasing aqueous humor

production. Other studies on

A2A agonists suggest a

potential to decrease IOP by

increasing outflow facility.

Reported Efficacy in IOP

Reduction

Data from a completed Phase

1/2 clinical trial

(NCT01279083) for open-

angle glaucoma and ocular

hypertension are not yet

publicly available.[1]

Intravenous administration in

healthy individuals resulted in

a significant increase in IOP

(from 17.2 ± 1.0 mmHg to 22.9

± 1.1 mmHg).[1] Data on

topical administration or in

glaucoma patients is not

readily available.

Development Status for

Glaucoma

Investigated for the treatment

of open-angle glaucoma and

ocular hypertension.[2]

Primarily developed and used

as a pharmacologic stress

agent in myocardial perfusion

imaging. Its direct application

for glaucoma treatment is not

established.

In-Depth Analysis
Evodenoson: A Potential IOP-Lowering Agent
Evodenoson (also known as ATL-313 or DE-112) is an adenosine A2A receptor agonist that

was under development by Santen Pharmaceutical for its potential to lower IOP.[1] The

proposed mechanism of action for Evodenoson involves the stimulation of A2A receptors in

the trabecular meshwork, leading to an increase in intracellular cyclic adenosine
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monophosphate (cAMP) levels. This elevation in cAMP is thought to enhance the outflow

facility of aqueous humor, thereby reducing IOP.[1]

A Phase 1/2 clinical trial (NCT01279083) was completed to investigate the safety and efficacy

of Evodenoson in patients with primary open-angle glaucoma or ocular hypertension.

However, the quantitative results from this study have not been made publicly available,

precluding a detailed analysis of its clinical efficacy at this time.

Regadenoson: A Coronary Vasodilator with Conflicting
Ocular Effects
Regadenoson is a selective adenosine A2A receptor agonist primarily used as a pharmacologic

stress agent for myocardial perfusion imaging. Its effects on IOP are not as well-defined and

the available evidence is contradictory.

A study involving intravenous administration of Regadenoson to healthy individuals observed a

statistically significant increase in IOP. The proposed mechanism for this hypertensive effect,

based on studies of other A2A agonists, involves an increase in aqueous humor production and

a potential breakdown of the blood-aqueous barrier.

Conversely, some preclinical studies on different A2A receptor agonists in rabbits have

suggested a hypotensive effect on IOP, mediated by an increase in aqueous humor outflow

facility. This highlights the complex and sometimes contradictory role of A2A receptor activation

in IOP regulation.

Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action, the following diagrams illustrate the signaling

pathways and a general experimental workflow for assessing the effects of these compounds

on IOP.
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Fig. 1: Proposed signaling pathway for Evodenoson in lowering IOP.
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Fig. 2: Conflicting proposed signaling pathways for Regadenoson's effect on IOP.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1671791?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subject Recruitment
(e.g., Glaucoma Patients,

Ocular Hypertensive Subjects)

Baseline IOP Measurement
(e.g., Goldmann Tonometry)

Randomization

Topical Administration
(Evodenoson vs. Regadenoson vs. Placebo)

IOP Monitoring at
Multiple Time Points

Data Analysis
(Comparison of IOP Changes)

Conclusion on Efficacy

Click to download full resolution via product page

Fig. 3: General experimental workflow for a clinical trial comparing IOP-lowering drugs.

Experimental Protocols
Detailed experimental protocols for the clinical evaluation of Evodenoson are not publicly

available. However, a general methodology for assessing the efficacy of IOP-lowering drugs in
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a clinical setting, as depicted in the workflow diagram above, would typically involve the

following steps:

Subject Selection: Recruitment of a cohort of patients with primary open-angle glaucoma or

ocular hypertension, with baseline IOP measurements within a specified range.

Washout Period: Discontinuation of any existing IOP-lowering medications for a defined

period to establish a true baseline IOP.

Baseline Measurements: Comprehensive ophthalmic examination, including measurement of

IOP at multiple time points throughout the day (diurnal curve) using a standardized method

such as Goldmann applanation tonometry.

Randomization and Blinding: Subjects are randomly assigned to receive the investigational

drug (e.g., Evodenoson or Regadenoson), a placebo control, or an active comparator in a

double-masked fashion to minimize bias.

Drug Administration: The study drug is administered topically to the eye(s) according to a

predefined dosing schedule.

Follow-up and IOP Measurements: IOP is measured at various time points post-treatment

(e.g., 2, 4, 6, 8 hours) and on subsequent days and weeks to assess the onset, peak, and

duration of the IOP-lowering effect.

Safety and Tolerability Assessment: Monitoring for any adverse events, both ocular and

systemic, throughout the study period.

Statistical Analysis: The change in IOP from baseline in the treatment groups is compared to

the placebo group to determine the statistical significance of the IOP-lowering effect.

Conclusion
The direct comparison of the efficacy of Evodenoson and Regadenoson in lowering IOP is

currently hampered by a lack of publicly available clinical data for Evodenoson and conflicting

reports regarding the ocular effects of Regadenoson. While Evodenoson shows theoretical

promise as a targeted IOP-lowering agent acting on the trabecular meshwork, its clinical

effectiveness remains to be demonstrated in published, peer-reviewed studies. The available
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evidence for Regadenoson suggests a potential for increasing IOP in healthy individuals when

administered intravenously, raising questions about its suitability as a primary treatment for

glaucoma. Further research, particularly well-controlled clinical trials with topical formulations in

glaucoma patient populations, is necessary to elucidate the true potential of these A2A

adenosine receptor agonists in the management of elevated intraocular pressure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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